Methyl 5-(hydroxymethyl)furan-2-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)furan-2-carboxylate is a furan derivative that has been studied for its potential applications in various fields, including the synthesis of biopolymers, pharmaceuticals, and as a building block for biobased chemicals. The compound is related to 5-hydroxymethylfurfural (HMF), which is a versatile platform chemical that can be derived from biomass. The methyl ester group in methyl 5-(hydroxymethyl)furan-2-carboxylate makes it an interesting candidate for further chemical transformations .
Synthesis Analysis
The synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives can be achieved through various methods. One approach involves the etherification reaction of HMF with corresponding alcohols . Another method includes the biocatalytic conversion of HMF to valuable disubstituted furan derivatives . Additionally, the compound can be prepared from furfuryl alcohol, which is a key intermediate for the synthesis of various furan derivatives .
Molecular Structure Analysis
The molecular structure of methyl 5-(hydroxymethyl)furan-2-carboxylate has been elucidated using spectroscopic techniques such as NMR and HREIMS. The absolute configuration of certain derivatives has been determined using chiral HPLC analysis . X-ray crystallography has also been employed to confirm the structure of related furan compounds .
Chemical Reactions Analysis
Methyl 5-(hydroxymethyl)furan-2-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. It can be used as a precursor for the synthesis of biobased polyesters when polymerized with diacid ethyl esters . The compound can also be transformed into different derivatives with potential biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives are influenced by the nature of the substituents on the furan ring. The number of methylene units in the dicarboxylic segments affects the physical properties of the furan polyesters synthesized from these compounds . The thermal stability and reactivity of the compound can be modified by forming cyclic acetals, which can be beneficial for certain catalytic processes .
Scientific Research Applications
Biological Activity Studies
Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives exhibit significant biological activities. A study by Phutdhawong et al. (2019) found that certain derivatives showed cytotoxicity against cancer cell lines and activity against various bacteria. This highlights its potential in the development of new therapeutic agents.
Biobased Polymer Synthesis
This compound is a valuable biobased diol, resembling aromatic monomers used in polyester synthesis. Jiang et al. (2014) synthesized novel biobased furan polyesters using an enzymatic method, demonstrating its applicability in creating sustainable materials.
Food Analysis
In food analysis, particularly honey, the compound is an important marker. Nozal et al. (2001) developed a method for determining related compounds in honey, emphasizing its role in food quality and safety assessment.
Biocatalysis and Green Chemistry
The compound's derivatives are crucial in biocatalysis and green chemistry. Wen et al. (2020) improved the synthesis of various furan carboxylic acids, demonstrating the potential of these compounds in environmentally friendly chemical processes.
Catalysis Research
The compound plays a significant role in catalysis research. Salazar et al. (2019) reported its use in oxidative esterification under mild conditions, which is important for industrial and academic research.
Antimicrobial Activity
Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives show promising antimicrobial activity. Patel (2020) synthesized compounds with significant inhibition against pathogenic bacteria, indicating potential applications in antimicrobial research.
Safety And Hazards
Future Directions
MFC has potential usage as an alternative agent for treatments of some cancers and some bacterial infections due to its selective cytotoxicity on cancer cells and Gram-positive bacteria at a low concentration . Further studies are needed to explore its potential applications in medicine and other fields.
properties
IUPAC Name |
methyl 5-(hydroxymethyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVHNKBMLQFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508425 | |
Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
CAS RN |
36802-01-4 | |
Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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